molecular formula C6H15NO B103772 3-Propoxypropylamine CAS No. 16728-59-9

3-Propoxypropylamine

Cat. No. B103772
CAS RN: 16728-59-9
M. Wt: 117.19 g/mol
InChI Key: UTOXFQVLOTVLSD-UHFFFAOYSA-N
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Description

3-Propoxypropylamine is a compound that can be inferred to have a propoxy group attached to a propylamine structure. While the provided papers do not directly discuss 3-Propoxypropylamine, they do provide insights into the synthesis, molecular structure, and chemical reactions of related propylamine compounds. These insights can be extrapolated to understand the potential characteristics and behaviors of 3-Propoxypropylamine.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions and the use of catalysts. For instance, a highly diastereoselective synthesis of 1,2-diamines was achieved by treating methyl phenyldiazoacetate with arylamine and imine in the presence of dirhodium acetate . Similarly, methiopropamine, a thiophene analogue of methamphetamine, was synthesized through a three-step protocol . These methods suggest that the synthesis of 3-Propoxypropylamine could also involve multi-step reactions and possibly the use of catalysts to achieve the desired product.

Molecular Structure Analysis

The molecular structure of propylamine derivatives can be complex and is influenced by the substituents attached to the nitrogen atom. For example, N-substituted propylamines with triazole and dichlorophenyl groups have been synthesized and shown to exhibit antifungal activity . The structure of 3-Propoxypropylamine would include a propoxy group, which could affect its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Propylamines can undergo various chemical reactions, including cyclodimerization and ring closures, as seen in the synthesis of eight-membered ring compounds from alkyl-2,3-epoxypropylamines . The thermal reactions of N-(2,3-epoxypropyl)diphenylamine also indicate that the oxirane ring can open at different carbon atoms, leading to products like 3-hydroxy-1-phenyl-1,2,3,4-tetrahydroquinoline . These reactions highlight the reactivity of the epoxypropylamine group, which could be relevant to the behavior of 3-Propoxypropylamine under thermal conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of propylamine derivatives can vary widely. For example, the addition polymerization of aromatic disecondary diamines with epoxy compounds leads to high molecular weight polymers with varying glass transition temperatures . The synthesis of enantiomerically pure epoxypropylamine as a chiral building block for β-adrenergic blocking agents demonstrates the importance of stereochemistry in the physical properties and biological activity of these compounds . The properties of 3-Propoxypropylamine would likely be influenced by its molecular structure, including factors such as polarity, steric hindrance, and the presence of the propoxy group.

Scientific Research Applications

Aryloxypropane Derivatives

In the study of aryloxypropane derivatives, 3-Propoxypropylamine has been investigated for its potential in synthesizing compounds with local anaesthetic activity. The research, conducted by Petrow, Stephenson, and Thomas (1956), explored various aryloxyhydroxypropylamines, including those resembling the lignocaine group of local anaesthetics. Some derivatives showed significant local anaesthetic activity, highlighting the potential of 3-Propoxypropylamine derivatives in medical applications (Petrow, Stephenson, & Thomas, 1956).

Animal Experimentation and 3Rs

Research involving animal experimentation and the application of the 3Rs (Replacement, Reduction, Refinement) principles is a critical area of scientific research. Lewis (2019) discusses the adoption and implementation of the 3Rs in animal research, emphasizing the ethical and scientific significance of minimizing animal use and suffering while supporting high-quality science (Lewis, 2019). Similarly, Aske and Waugh (2017) expand on the 3Rs principles, highlighting their historical development and contributions to advances in research, particularly in animal models (Aske & Waugh, 2017).

Ethical Considerations in Animal Testing

Ferdowsian and Beck (2011) provide a comprehensive overview of the ethical and scientific considerations surrounding animal testing and research. They emphasize the implementation and effectiveness of the 3Rs in ensuring ethical practices in animal research (Ferdowsian & Beck, 2011).

Safety And Hazards

3-Propoxypropylamine is a flammable liquid and vapor . It causes severe skin burns and eye damage . It should be disposed of properly and kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

3-propoxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-2-5-8-6-3-4-7/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOXFQVLOTVLSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50168265
Record name 3-Propoxypropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Propoxypropylamine

CAS RN

16728-59-9
Record name 3-Propoxy-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16728-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Propoxypropylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016728599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Propoxypropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-propoxypropylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.069
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
M Kawase, K Samejima, M Okada - Biochemical Pharmacology, 1982 - Elsevier
Cytotoxic effects on MDBK cells of various 3-substituted propylamines, including spermine and spermidine, were tested in culture in the presence of calf serum, and the possible mode …
Number of citations: 13 www.sciencedirect.com
N Shlonimskaya, JJ Biernacki… - Journal of the …, 2014 - Wiley Online Library
… 2-butylaminoethanol and 3-propoxypropylamine were found to outperform both commercial compounds with 2-butylaminoethanol being the better of the two. Notably, however, the …
Number of citations: 13 ceramics.onlinelibrary.wiley.com
K Yelekçp, RB Silverman - Journal of enzyme inhibition, 1998 - Taylor & Francis
Monoamine oxidase is a flavoenzyme that catalyzes the oxidation of a variety of primary, secondary, and tertiary amines. Although primary alkylamines, such as heptylamine, and …
Number of citations: 7 www.tandfonline.com
N Shlonimskaya - 2016 - search.proquest.com
… 2-butylaminoethanol and 3-propoxypropylamine were found to outperform both commercial compounds with 2-butylaminoethanol being the better of the two. Notably, however, the …
Number of citations: 0 search.proquest.com
K JEEVANANTHAM, AZ HUSSAIN - researchgate.net
Andrographis echioides leaves powdered sample was extracted through consecutive hot percolation method by selective sequential soxhlet extraction using ethanol, chloroform, …
Number of citations: 0 www.researchgate.net
DP Visco Jr, JJ Chen - Computer Aided Chemical Engineering, 2016 - Elsevier
Molecular descriptors are operations on features of a molecule (eg, structure, chemical formula, etc.) that will ultimately assign a number associated with that descriptor to a particular …
Number of citations: 5 www.sciencedirect.com
G Zhang, C Bao, H Yi - Arabian Journal of Chemistry, 2021 - Elsevier
… 2-Ethoxyethylamine (OC4) and 3-propoxypropylamine (OC6) were purchased from TCI (Shanghai) Chemical Industry Development Co., Ltd. (≥98%, Shanghai, China). L-aspartic acid …
Number of citations: 1 www.sciencedirect.com
MV Kahraman - 2001 - search.proquest.com
… -p-Toluenesulfonic acid salt (9), 5-Methoxypentylamine-pToluenesulfonic acid salt (12), N-Methyl-2-Butoxyethylamine-p-Toluenesulfonic acid salt (13), N-Methyl-3 -propoxypropylamine …
Number of citations: 1 search.proquest.com

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